3-Chloro-2-methyl-6-nitrobenzonitrile
Overview
Description
3-Chloro-2-methyl-6-nitrobenzonitrile is a chemical compound with the molecular formula C8H5ClN2O2 . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-methyl-6-nitrobenzonitrile is represented by the InChI code: 1S/C8H5ClN2O2/c1-5-6(4-10)8(11(12)13)3-2-7(5)9/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3-Chloro-2-methyl-6-nitrobenzonitrile is a solid at room temperature . It has a molecular weight of 196.59 .Scientific Research Applications
Crystal Structure Analysis
Research on similar compounds like 6-methyl- and 6-chloro-nitrobenzonitriles provides insights into crystal structures, important for understanding the chemical and physical properties of 3-Chloro-2-methyl-6-nitrobenzonitrile. Britton and Cramer (1996) studied the crystal structures of various o-nitrobenzonitriles, revealing molecular distortions indicative of nucleophilic attack, which could be relevant for similar compounds (Britton & Cramer, 1996).
Vibrational Analysis
The vibrational frequencies of compounds like 4-chloro-3-nitrobenzonitrile have been studied using experimental and theoretical methods. This type of analysis, as conducted by Sert, Çırak, and Ucun (2013), can provide a deeper understanding of the vibrational properties of 3-Chloro-2-methyl-6-nitrobenzonitrile, aiding in its characterization and potential applications (Sert, Çırak, & Ucun, 2013).
Solubility and Thermodynamic Properties
Understanding the solubility of related compounds in various solvents can inform the applications of 3-Chloro-2-methyl-6-nitrobenzonitrile. Chen et al. (2017) explored the solubility of 3-nitrobenzonitrile, providing valuable data for predicting the solubility behavior of similar compounds in different solvents (Chen, Chen, Zheng, & Zhao, 2017).
Hydrogenation Studies
Koprivova and Červený (2008) investigated the hydrogenation of nitrobenzonitriles, a process that could be applicable to 3-Chloro-2-methyl-6-nitrobenzonitrile for the synthesis of related amines and intermediates (Koprivova & Červený, 2008).
Safety and Hazards
The compound is associated with certain hazards. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. In case of contact, wash with plenty of soap and water. If inhaled, move the person to fresh air and keep them at rest. If skin irritation or rash occurs, get medical advice or attention .
properties
IUPAC Name |
3-chloro-2-methyl-6-nitrobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c1-5-6(4-10)8(11(12)13)3-2-7(5)9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRNPVPCQHLOAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C#N)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621450 | |
Record name | 3-Chloro-2-methyl-6-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51123-60-5 | |
Record name | 3-Chloro-2-methyl-6-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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